Bet-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

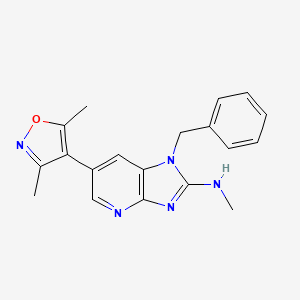

Molecular Formula |

C19H19N5O |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylimidazo[4,5-b]pyridin-2-amine |

InChI |

InChI=1S/C19H19N5O/c1-12-17(13(2)25-23-12)15-9-16-18(21-10-15)22-19(20-3)24(16)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,20,21,22) |

InChI Key |

VUFGOHIETLJZRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(N=C2)N=C(N3CC4=CC=CC=C4)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bet-IN-19: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-19 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced activity against the first bromodomain (BD1) of BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound effectively displaces it from chromatin, leading to the transcriptional downregulation of key oncogenes and pro-inflammatory cytokines.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the interaction between the first bromodomain (BD1) of BRD4 and acetylated histones.[1][2] BRD4 is a key transcriptional co-activator that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the promoters and enhancers of target genes. This recruitment is essential for the phosphorylation of RNA Polymerase II and the subsequent initiation and elongation of transcription.

By occupying the acetyl-lysine binding pocket of BRD4-BD1, this compound prevents the tethering of BRD4 to chromatin. This displacement of BRD4 from gene regulatory elements leads to a reduction in the transcription of a specific subset of genes that are highly dependent on BRD4 for their expression. Notably, these include the proto-oncogene c-MYC and the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2] The downregulation of these key targets underlies the anti-cancer and anti-inflammatory properties of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its potency.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Activity | Assay System | Cell Line | IC50 Value |

| Tetra-acetylated histone H4 binding to BRD4 bromodomain 1 | Biochemical Assay | - | ≤0.3 µM[1][2] |

| hlL-6 mRNA transcription | Cellular Assay | - | ≤0.3 µM[1][2] |

| c-myc activity | Cellular Assay | Human AML MV4-11 | ≤0.3 µM[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the mechanism of action of BET inhibitors like this compound.

BRD4 Bromodomain Binding Assay (AlphaLISA)

This protocol describes a method to quantify the binding of BRD4 to an acetylated histone peptide and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant GST-tagged BRD4(BD1) protein

-

Biotinylated tetra-acetylated histone H4 peptide (H4ac4)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add BRD4(BD1) protein to a final concentration of 10 nM.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Add the biotinylated H4ac4 peptide to a final concentration of 10 nM.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads (final concentration of 20 µg/mL each) to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot for c-Myc Protein Levels

This protocol details the procedure for measuring the change in cellular c-Myc protein levels following treatment with this compound.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to normalize for protein loading.

RT-qPCR for IL-6 mRNA Levels

This protocol outlines the steps to quantify the relative expression of IL-6 mRNA in cells treated with this compound.

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells)

-

Appropriate cell culture medium

-

This compound

-

LPS (lipopolysaccharide) for stimulation (optional)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IL-6 and a reference gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Seed cells in a 12-well plate and allow them to adhere or stabilize.

-

Pre-treat the cells with different concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours) to induce IL-6 expression.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA for each sample.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for IL-6 and the reference gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IL-6 mRNA expression, normalized to the reference gene.

Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows related to the mechanism of action of this compound.

References

Bet-IN-19: A Technical Overview of a BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-19 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound represents a tool for researchers studying the biological roles of BET proteins and for the development of novel therapeutics.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, it prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. This disruption of chromatin binding interferes with the transcription of specific genes, including key oncogenes and inflammatory mediators.

Quantitative Data Summary

The available quantitative data for this compound indicates its potency in cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the publicly available data for this compound provides an upper limit for its IC50, indicating that the actual potency may be greater.

| Assay | Cell Line / System | IC50 (μM) |

| hIL-6 mRNA Transcription Inhibition | - | ≤0.3[1] |

| c-myc Activity Inhibition | Human AML MV4-11 cells | ≤0.3[1] |

| Tetra-acetylated Histone H4 Binding to BRD4 Bromodomain 1 | Biochemical Assay | ≤0.3[1] |

Signaling Pathways

The primary signaling pathway affected by this compound, consistent with its function as a BET inhibitor, is the transcriptional regulation of genes downstream of critical transcription factors. A key target of BET inhibitors is the MYC oncogene.

Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not publicly available. However, based on standard methodologies for evaluating BET inhibitors, the following general protocols can be inferred.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay is commonly used to assess the binding of inhibitors to BET bromodomains.

Figure 2. General workflow for a BRD4 bromodomain binding assay using AlphaScreen technology.

Methodology:

-

Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged BRD4 bromodomain 1, Streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in an appropriate assay buffer.

-

Compound Addition: this compound is serially diluted and added to the assay plate.

-

Incubation: The assay components are mixed and incubated to allow for binding to occur.

-

Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the binding of the histone peptide to the BRD4 bromodomain, resulting in a luminescent signal. This compound disrupts this interaction, leading to a decrease in signal.

-

Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.

Cellular c-myc Expression Assay (qRT-PCR)

This assay measures the effect of the inhibitor on the transcription of the c-myc gene in a cellular context.

Methodology:

-

Cell Culture: Human AML MV4-11 cells are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for the c-myc gene and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of c-myc mRNA is calculated, and the IC50 value for the inhibition of c-myc transcription is determined.

Limitations and Future Directions

The currently available data on this compound is limited. To fully characterize this compound and understand its therapeutic potential, further studies are required, including:

-

Precise IC50 Determination: More rigorous dose-response studies are needed to determine the exact IC50 values.

-

Selectivity Profiling: The binding affinity of this compound should be assessed against other BET family members (BRD2, BRD3) and across both bromodomains (BD1 and BD2) to understand its selectivity profile.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in animal models of relevant diseases.

-

Mechanism of Action Studies: Further investigation into the downstream effects of this compound on global gene expression and cellular signaling pathways will provide a more comprehensive understanding of its biological activity.

References

Investigating the Epigenetic Effects of Bet-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-19 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in the transcriptional activation of genes, including critical oncogenes and inflammatory mediators. By competitively binding to the bromodomains of BET proteins, this compound disrupts this interaction, leading to the modulation of gene expression. This technical guide provides an in-depth overview of the epigenetic effects of this compound, including its mechanism of action, impact on cellular signaling pathways, and detailed protocols for its investigation.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of BET bromodomains to acetylated histones. Specifically, it has been shown to inhibit the interaction between the first bromodomain of BRD4 (BRD4-BD1) and tetra-acetylated histone H4.[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of target genes.

The primary mechanism of action of this compound is illustrated in the following diagram:

Quantitative Data

This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target/Activity | Cell Line | IC50 (μM) | Reference |

| hIL-6 mRNA Transcription | Human AML MV4-11 | ≤0.3 | [1][2] |

| c-myc Activity | Human AML MV4-11 | ≤0.3 | [1][2] |

| Tetra-acetylated Histone H4 binding to BRD4 BD1 | - | ≤0.3 | [1][2] |

Impact on Cellular Signaling Pathways

By inhibiting BET proteins, this compound is expected to impact a multitude of downstream signaling pathways that are dependent on BET-mediated transcription. While specific studies on this compound's pathway effects are limited, the known functions of BET proteins allow for the extrapolation of its likely impact. Key pathways anticipated to be affected include:

-

MYC Signaling: The MYC oncogene is a well-established target of BET proteins. Inhibition by this compound is expected to downregulate MYC expression, thereby affecting cell proliferation, growth, and metabolism.

-

NF-κB Signaling: BET proteins are known to regulate the transcription of NF-κB target genes, which are central to inflammatory responses. This compound is therefore predicted to have anti-inflammatory effects.

-

Cell Cycle Regulation: BET proteins control the expression of genes crucial for cell cycle progression. Inhibition by this compound can lead to cell cycle arrest.

The logical relationship of this compound's effect on these pathways is depicted below:

References

The Impact of Bet-IN-19 on Gene Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bet-IN-19, a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool for studying the epigenetic regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the protein-protein interactions that are crucial for the assembly of transcriptional machinery at gene promoters and enhancers. This interference leads to the selective downregulation of key genes involved in cellular proliferation, inflammation, and oncogenesis. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Core Mechanism of Action

This compound functions as a competitive inhibitor of BET bromodomains, with a high affinity for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins, particularly BRD4, act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails and transcription factors. This binding serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators to the promoters and enhancers of target genes. The recruitment of P-TEFb is a critical step for the phosphorylation of RNA Polymerase II, which releases it from a paused state and allows for productive transcriptional elongation.

This compound, by occupying the acetyl-lysine binding pocket of BRD4, prevents its association with chromatin. This displacement of BRD4 from gene regulatory elements leads to a failure to recruit the necessary transcriptional machinery, resulting in the suppression of target gene transcription.

Quantitative Data on this compound Activity

The publicly available quantitative data for this compound demonstrates its potent inhibitory activity in a key cancer-relevant cell line.

| Target/Process | Cell Line | IC50 (μM) |

| hIL-6 mRNA Transcription | - | ≤0.3 |

| c-myc Activity | Human AML MV4-11 | ≤0.3 |

| Tetra-acetylated Histone H4 binding to BRD4 (BD1) | - | ≤0.3 |

Data sourced from MedchemExpress and Adooq Bioscience.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques used for evaluating BET inhibitor activity.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Materials:

-

Recombinant GST-tagged BRD4(BD1) protein

-

Biotinylated tetra-acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound and control compounds

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add BRD4(BD1) protein and the biotinylated histone H4 peptide to each well.

-

Add the diluted this compound or control compound to the wells.

-

Incubate at room temperature for 30 minutes to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values using a suitable data analysis software.

-

c-Myc Activity Assay (ELISA-based)

This assay measures the effect of this compound on the transcriptional activity of the c-Myc oncogene.

-

Materials:

-

MV4-11 cells

-

Cell lysis buffer

-

Nuclear extraction kit

-

c-Myc Transcription Factor Assay Kit (containing a 96-well plate coated with a c-Myc binding DNA sequence, primary antibody against c-Myc, HRP-conjugated secondary antibody, and substrate)

-

This compound

-

Plate reader

-

-

Procedure:

-

Culture MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.

-

Add the nuclear extracts to the wells of the c-Myc assay plate and incubate to allow c-Myc to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-c-Myc antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add the substrate.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the c-Myc activity.

-

Determine the effect of this compound on c-Myc activity relative to untreated controls.

-

IL-6 mRNA Transcription Analysis (qRT-PCR)

This method quantifies the change in the messenger RNA (mRNA) levels of the Interleukin-6 (IL6) gene following treatment with this compound.

-

Materials:

-

A suitable cell line that expresses IL-6 upon stimulation (e.g., macrophages stimulated with LPS)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers specific for IL6 and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or other fluorescent dye for real-time PCR

-

Real-time PCR instrument

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using the IL6 and housekeeping gene primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in IL6 mRNA expression in this compound treated cells compared to untreated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on gene transcription.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and specific inhibitor of the BET family of bromodomains, demonstrating significant activity in downregulating key oncogenic and inflammatory gene expression. Its well-defined mechanism of action, involving the disruption of BRD4's role as an epigenetic reader, makes it an invaluable tool for both basic research into gene transcription regulation and for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential in various disease contexts. Further studies involving comprehensive transcriptomic and proteomic analyses will be crucial to fully elucidate the spectrum of its cellular effects and to identify additional therapeutic opportunities.

References

Unveiling Bet-IN-19: A Technical Primer on a Novel BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene transcription, playing a pivotal role in cancer and inflammatory diseases. These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-myc. The therapeutic potential of inhibiting these interactions has led to the development of a new class of small molecule inhibitors. This technical guide provides an in-depth overview of the discovery and development of Bet-IN-19 (also known as Compound 146), a novel BET inhibitor. The information presented herein is derived from the primary patent literature, offering a foundational resource for researchers in the field.

Core Discovery and Mechanism of Action

This compound is a potent inhibitor of the BET family of proteins. Its mechanism of action involves competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional regulators and leads to the downregulation of target gene expression, including critical drivers of cell proliferation and survival.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Endpoint | Result | Reference |

| Biochemical Assay | BRD4 Bromodomain 1 (BD1) - Tetra-acetylated Histone H4 Binding | IC50 | ≤0.3 μM | [1][2][3] |

| Cellular Assay | Human AML MV4-11 cells | c-myc Activity Inhibition | IC50 | ≤0.3 μM |

| Cellular Assay | Human AML MV4-11 cells | hlL-6 mRNA Transcription Inhibition | IC50 | ≤0.3 μM |

Signaling Pathway and Experimental Workflow

The development of BET inhibitors like this compound targets a well-defined signaling pathway and follows a structured discovery and validation workflow.

Detailed Experimental Protocols

The primary source for this compound, the patent application WO2015002754A2, provides the foundational methodologies for its synthesis and evaluation.[1]

Synthesis of this compound (Compound 146)

The synthesis of this compound is described as a multi-step process. While the full, detailed synthetic route with characterization at each step is proprietary and outlined within the patent, a general overview of a potential synthetic strategy for analogous compounds can be inferred. The synthesis likely involves the construction of a core bicyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. For the specific synthesis of Compound 146, the patent provides the following example:

-

Step 1: Preparation of Intermediate A. (Details of starting materials and reaction conditions are outlined in the patent document).

-

Step 2: Preparation of Intermediate B. (Involving the reaction of Intermediate A with a specified reagent).

-

Step 3: Final Synthesis of Compound 146 (this compound). (Describing the final coupling or cyclization step to yield the target molecule).

Note: For the exact, step-by-step synthetic procedure and characterization data (e.g., NMR, MS), researchers must refer to the detailed examples within patent WO2015002754A2.

Biochemical Bromodomain Binding Assay (AlphaScreen)

This assay is designed to measure the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Reagents:

-

Recombinant human BRD4 bromodomain 1 (BD1) with an affinity tag (e.g., GST or His-tag).

-

Biotinylated tetra-acetylated histone H4 peptide.

-

Streptavidin-coated Donor beads.

-

Affinity-tag specific Acceptor beads (e.g., anti-GST or anti-His).

-

Assay buffer.

-

-

Procedure:

-

The BRD4-BD1 protein, biotinylated histone H4 peptide, and the test compound (this compound) are incubated together in an appropriate assay buffer.

-

Streptavidin-coated Donor beads and anti-tag Acceptor beads are then added to the mixture.

-

In the absence of an inhibitor, the BRD4-BD1 protein binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

-

This compound disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

-

The IC50 value is calculated by measuring the signal at various concentrations of the inhibitor.

-

Cellular c-myc and hlL-6 Expression Assays (MV4-11 Cells)

These assays assess the ability of this compound to modulate the expression of BET target genes in a relevant cancer cell line.

-

Cell Culture:

-

Human acute myeloid leukemia (AML) MV4-11 cells are cultured in appropriate media supplemented with fetal bovine serum.

-

-

Treatment:

-

Cells are seeded in multi-well plates and treated with a dose range of this compound or vehicle control for a specified period (e.g., 24-72 hours).

-

-

RNA Isolation and Quantitative PCR (qPCR):

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

The RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for c-myc, hlL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the target genes is calculated, and the IC50 value for the inhibition of transcription is determined.

-

Conclusion

This compound represents a novel and potent inhibitor of the BET family of proteins. The available data demonstrates its ability to disrupt the interaction of BRD4 with acetylated histones and to downregulate the expression of key oncogenic drivers in cancer cells. This technical guide provides a summary of the publicly available information on this compound, serving as a valuable resource for researchers interested in the development and application of BET inhibitors. For further detailed information, direct reference to the primary patent literature is recommended.

References

An In-depth Technical Guide to the Therapeutic Potential of BET Inhibitors in Acute Myeloid Leukemia (AML) Research

Disclaimer: No specific public domain information is available for a compound designated "Bet-IN-19." This document provides a comprehensive overview of the potential of Bromodomain and Extra-Terminal (BET) inhibitors in Acute Myeloid Leukemia (AML) research, drawing on data from well-characterized representative compounds in this class.

Executive Summary

Acute Myeloid Leukemia (AML) is a genetically diverse hematological malignancy with a pressing need for novel therapeutic strategies.[1][2] Epigenetic dysregulation is a hallmark of AML, and targeting epigenetic reader proteins has emerged as a promising therapeutic avenue.[1][3] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical for the transcription of key oncogenes in AML, such as MYC.[4][5] BET inhibitors, a class of small molecules that reversibly bind to the bromodomains of BET proteins, have shown significant preclinical and emerging clinical activity in various AML subtypes.[1][6] This guide provides a technical overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for studying BET inhibitors in the context of AML research, serving as a resource for researchers, scientists, and drug development professionals.

The Role of BET Proteins in AML Pathogenesis

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histone tails and transcription factors.[4] This interaction is crucial for recruiting transcriptional machinery to promoters and enhancers, thereby activating gene expression.[7] In AML, BRD4 has been identified as a key factor in maintaining the leukemic state by driving the expression of oncogenes like MYC and BCL2.[5][8] High levels of BRD4 are often found at super-enhancers, which are clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic programs.[7]

Mechanism of Action of BET Inhibitors

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin.[4][9] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of BET-dependent genes.[7] A primary effect of BET inhibition in AML is the suppression of MYC transcription, which leads to cell cycle arrest, reduced proliferation, and apoptosis.[10][11] Additionally, BET inhibitors can induce differentiation of AML cells.[8]

Preclinical Efficacy of BET Inhibitors in AML

A substantial body of preclinical evidence supports the therapeutic potential of BET inhibitors in AML. These studies have utilized a range of AML cell lines and patient-derived xenograft (PDX) models, demonstrating dose-dependent inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[10][12]

In Vitro Activity of Representative BET Inhibitors

The following table summarizes the in vitro activity of several well-characterized BET inhibitors against various AML cell lines.

| BET Inhibitor | AML Cell Line | Assay Type | Endpoint | Result | Reference |

| JQ1 | Kasumi-1 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] |

| SKNO-1 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |

| MOLM13 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |

| MV4-11 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |

| OCI-AML3 | Apoptosis Assay | Apoptosis | Induction of apoptosis | [13] | |

| OTX015 (MK-8628) | OCI-AML3 | Differentiation Assay | Differentiation | Induction of differentiation | [13] |

| INCB054329 | MV-4-11 | Apoptosis Assay | Apoptosis | Dose-dependent apoptosis | [12][14] |

| MOLM13 | Cell Cycle Analysis | Cell Cycle | Quiescence | [12][14] | |

| Kasumi-1 | PRO-seq | Transcription | Reduced elongation of MYC and BCL2 | [12][14] | |

| ABBV-075 | Various AML cell lines | Apoptosis Assay | Apoptosis | Strong induction of apoptosis | [3] |

In Vivo Activity of Representative BET Inhibitors

In vivo studies using AML xenograft models have demonstrated the anti-leukemic activity of BET inhibitors, showing tumor growth inhibition and improved survival.

| BET Inhibitor | Animal Model | AML Model | Key Findings | Reference |

| JQ1 | NOD/SCID mice | MLL-rearranged AML | Prolonged survival | [8][11] |

| INCB054329 | Xenograft mice | MV-4-11 cells | Reduced tumor burden | [12][14] |

| ABBV-075 | Immune-compromised mice | AML blast progenitor cells | Overcame venetoclax resistance | [3] |

Key Signaling Pathways Affected by BET Inhibition

The anti-leukemic effects of BET inhibitors are primarily mediated through the downregulation of critical signaling pathways that drive AML cell survival and proliferation.

Experimental Protocols for Evaluating BET Inhibitors in AML Research

Standardized experimental protocols are essential for the preclinical evaluation of BET inhibitors. Below are methodologies for key assays.

Cell Viability and Proliferation Assay (e.g., AlamarBlue or MTT)

-

Cell Seeding: Plate AML cells (e.g., Kasumi-1, MV4-11) in 96-well plates at a density of 1 x 10^4 cells/well in complete culture medium.

-

Compound Treatment: Add serial dilutions of the BET inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add AlamarBlue or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with the BET inhibitor at the desired concentration and time point (e.g., 250 nM JQ1 for 48 hours).[10]

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with the BET inhibitor for the desired duration.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Investigational BET bromodomain protein inhibitors in early stage clinical trials for acute myelogenous leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibitor - Wikipedia [en.wikipedia.org]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Targeted Therapeutics in Acute Myeloid Leukemia: An Embarrassment of Riches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of BET Inhibitors: A Technical Guide

An In-depth Examination of the Core Anti-inflammatory Properties of Bromodomain and Extra-Terminal (BET) Inhibitors, with a focus on the emerging compound Bet-IN-19.

Introduction

Chronic inflammation is a key pathological driver of a multitude of human diseases, ranging from autoimmune disorders to cancer and cardiovascular disease. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene expression, particularly in the context of inflammation.[1] These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to specific gene loci.[2][3] Small molecule inhibitors of BET proteins have shown significant promise in preclinical models of inflammatory diseases by suppressing the expression of key pro-inflammatory genes.[1][4]

This technical guide provides a comprehensive overview of the anti-inflammatory properties of BET inhibitors, intended for researchers, scientists, and drug development professionals. While specific data on the novel BET inhibitor This compound (Compound 146) is currently limited, this document will summarize the available information and extrapolate from the extensive research on well-characterized BET inhibitors such as JQ1 and I-BET151 to provide a thorough understanding of their mechanism of action, experimental validation, and therapeutic potential.

This compound: An Emerging BET Inhibitor

This compound is a novel small molecule identified as a potent inhibitor of the BET family of proteins.[5] While extensive peer-reviewed studies on its anti-inflammatory effects are not yet widely available, preliminary data from suppliers indicates its activity against key inflammatory and cell cycle regulators.

Quantitative Data for this compound

The following table summarizes the currently available in vitro inhibitory activities of this compound.

| Target | Assay | Cell Line | IC50 | Citation |

| hIL-6 mRNA transcription | Gene Expression | - | ≤0.3 µM | [5] |

| c-myc activity | Cellular Assay | Human AML MV4-11 | ≤0.3 µM | [5] |

| Tetra-acetylated histone H4 binding to BRD4 bromodomain 1 | Binding Assay | - | ≤0.3 µM | [5] |

Core Mechanism of Anti-Inflammatory Action of BET Inhibitors

The primary anti-inflammatory mechanism of BET inhibitors lies in their ability to disrupt the transcriptional activation of pro-inflammatory genes.[4] This is largely achieved by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[1][2]

Inhibition of NF-κB Signaling

A pivotal pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6] The p65/RelA subunit of NF-κB, a master regulator of inflammatory gene expression, is itself acetylated, which facilitates its interaction with BRD4.[3][4] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of a host of pro-inflammatory genes, including cytokines and chemokines.[7] BET inhibitors, by blocking the binding of BRD4 to acetylated RelA, effectively suppress the transcription of these NF-κB target genes.[3][8]

Downregulation of Pro-Inflammatory Cytokines and Chemokines

A direct consequence of BET protein inhibition is the reduced production of a wide array of pro-inflammatory cytokines and chemokines. Studies with JQ1 and I-BET151 have consistently demonstrated a significant decrease in the expression and secretion of key inflammatory mediators in various cell types, including macrophages and synovial fibroblasts.[5][9][10]

| BET Inhibitor | Cell Type | Stimulant | Cytokine/Chemokine | Effect | Concentration | Citation |

| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | TNF-α | Significant Reduction | 400 nM | [5] |

| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | IL-6 | Significant Reduction | 400 nM | [5] |

| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | MCP-1 | Significant Reduction | 400 nM | [5] |

| I-BET151 | Human Rheumatoid Arthritis Synovial Fibroblasts | TNF-α, IL-1β | IL-6, IL-8, MMP1, MMP3 | Secretion Suppressed | 1 µM | [10][11] |

| I-BET151 | RAW264.7 Macrophages | LPS | IL-6 | Preferential Inhibition | 1 µM | [12] |

| I-BET151 | Human Gingival Fibroblasts | TNF-α, IL-1β | IL-8, CCL2 | Dose-dependent Suppression (up to 70%) | 1 µM | [9] |

Experimental Protocols

The anti-inflammatory properties of BET inhibitors can be assessed using a variety of established in vitro and in vivo models.

In Vitro Anti-inflammatory Assays

A common in vitro model for studying inflammation involves the stimulation of immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Protocol: LPS-Stimulated Macrophage Assay

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media and conditions.

-

Pre-treatment: Incubate cells with varying concentrations of the BET inhibitor (e.g., this compound, JQ1) or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 50-100 ng/mL) to the cell cultures to induce an inflammatory response.

-

Incubation: Incubate the cells for a defined time course (e.g., 4-24 hours).

-

Sample Collection: Collect cell culture supernatants to measure secreted cytokines and cell lysates for gene and protein expression analysis.

-

Analysis:

-

ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using enzyme-linked immunosorbent assay kits.[13]

-

qPCR: Isolate total RNA from cell lysates and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes.

-

Western Blot: Analyze protein levels of key signaling molecules (e.g., phosphorylated p65, IκBα) in cell lysates to assess pathway activation.

-

In Vivo Models of Inflammation

To evaluate the systemic anti-inflammatory effects of BET inhibitors, animal models of acute and chronic inflammation are employed.

Protocol: LPS-Induced Endotoxemia Model

This model mimics the systemic inflammatory response seen in sepsis.[5]

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Pre-treatment: Administer the BET inhibitor or vehicle control (e.g., via intraperitoneal injection) prior to LPS challenge.

-

LPS Challenge: Inject a lethal or sub-lethal dose of LPS to induce a systemic inflammatory response.

-

Monitoring: Monitor the animals for survival, clinical signs of distress, and body temperature.

-

Sample Collection: Collect blood samples at various time points to measure serum cytokine levels.

-

Analysis:

-

Cytokine Analysis: Quantify serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

-

Survival Analysis: Plot survival curves to determine the protective effect of the BET inhibitor.

-

Carrageenan-Induced Paw Edema Model

This is a widely used model for screening acute anti-inflammatory drugs.[14]

-

Animal Model: Typically uses rats or mice.

-

Drug Administration: Administer the BET inhibitor or a reference anti-inflammatory drug (e.g., indomethacin) orally or via another appropriate route.

-

Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

BET inhibitors represent a promising class of anti-inflammatory agents with a well-defined mechanism of action centered on the epigenetic regulation of inflammatory gene expression. While the publicly available data on this compound is currently limited to its potent in vitro activity, it serves as an exemplar of the ongoing efforts to develop novel BET inhibitors for therapeutic use. The extensive research on compounds like JQ1 and I-BET151 provides a strong rationale for the further investigation of this compound and other next-generation BET inhibitors in various inflammatory and autoimmune disease models.

Future research should focus on elucidating the detailed in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound. Furthermore, exploring the potential for combination therapies with other anti-inflammatory agents could unlock synergistic effects and broaden the therapeutic applications of this promising class of epigenetic modulators.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bumc.bu.edu [bumc.bu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. I-BET151 suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The bromodomain protein inhibitor I-BET151 suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts Rheumasearch [rheumasearch.org]

- 12. I-BET151 selectively regulates IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of Bet-IN-19 on BRD4 Bromodomain 1 Binding: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription, making them compelling targets for therapeutic intervention in oncology and inflammatory diseases. BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2. This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, thereby driving the expression of key oncogenes such as c-myc. Bet-IN-19 (also known as Compound 146) is a small molecule inhibitor of the BET family of proteins. This document provides a detailed technical guide on the effect of this compound on the binding of the first bromodomain of BRD4 (BRD4 BD1) to its natural ligand.

Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD4 bromodomains. By occupying this pocket, this compound prevents the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. This disruption of BRD4's scaffolding function results in the downregulation of target gene expression. The primary reported activity of this compound is its ability to inhibit the binding of tetra-acetylated histone H4 to the first bromodomain of BRD4.[1]

Quantitative Analysis of this compound Binding to BRD4 Bromodomain 1

The inhibitory potency of this compound on the interaction between BRD4 BD1 and its histone ligand has been quantified, providing a key parameter for its biological activity.

| Compound | Target | Assay Type | Ligand | IC50 (µM) |

| This compound | BRD4 Bromodomain 1 | Inhibition of Protein-Protein Interaction | Tetra-acetylated Histone H4 | ≤0.3[1][2] |

Note: While the half-maximal inhibitory concentration (IC50) is provided, detailed thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS) for the binding of this compound to BRD4 BD1 are not extensively available in the public domain.

Experimental Protocols

The determination of the IC50 value for this compound was likely achieved through a competitive binding assay. A common and robust method for such measurements is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). Below is a representative protocol for determining the inhibitory activity of a compound against the BRD4 BD1/Histone H4 interaction.

AlphaScreen Assay for BRD4 BD1 Inhibition

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the interaction between BRD4 BD1 and a biotinylated, tetra-acetylated histone H4 peptide.

Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to the biotinylated histone H4 peptide. The acceptor bead is coated with a material that allows it to be captured by a tagged BRD4 BD1 protein (e.g., His-tag). When BRD4 BD1 binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the BRD4-histone interaction will separate the beads, leading to a decrease in the AlphaScreen signal.

Materials:

-

Recombinant His-tagged BRD4 BD1 protein

-

Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor Beads

-

Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 serial dilutions.

-

Reagent Preparation:

-

Dilute the His-tagged BRD4 BD1 protein and the biotinylated tetra-acetylated histone H4 peptide in assay buffer to their optimal working concentrations (determined through titration experiments).

-

Prepare a suspension of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer according to the manufacturer's instructions. These steps should be performed in low light conditions.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add the diluted His-tagged BRD4 BD1 protein to all wells.

-

Add the biotinylated tetra-acetylated histone H4 peptide to all wells except for the negative control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding interaction and inhibition to occur.

-

-

Bead Addition:

-

Add the Nickel Chelate Acceptor beads to all wells.

-

Add the Streptavidin Donor beads to all wells. This step should be performed under subdued lighting.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead binding.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis:

-

The raw data is typically normalized to the controls (e.g., 100% activity for DMSO control, 0% activity for no-histone-peptide control).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of BRD4 inhibition by this compound.

Experimental Workflow for IC50 Determination

References

Understanding the Cellular Pathways Affected by Bet-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bet-IN-19 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, this compound disrupts protein-protein interactions that are crucial for the transcriptional activation of key oncogenes and inflammatory mediators. This guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, downstream transcriptional effects, and the experimental methodologies used to characterize its activity.

Introduction to BET Proteins and Their Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in regulating gene transcription.[1] They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction recruits transcriptional machinery to specific genomic loci, thereby activating gene expression.

BRD4, the most extensively studied member of the BET family, is a critical co-activator for a number of transcription factors, including c-Myc and NF-κB.[2][3] Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. BET inhibitors, such as this compound, function by displacing BET proteins from chromatin, leading to the transcriptional repression of their target genes.[1]

Mechanism of Action of this compound

This compound exerts its biological effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The primary target of this compound within the BET family is BRD4.

The key inhibitory activities of this compound that have been quantitatively characterized are summarized below.

Quantitative Data Summary

The inhibitory potency of this compound has been determined across several key cellular activities, providing a quantitative basis for its mechanism of action.

| Target Activity | Cell Line/System | IC50 | Reference |

| c-Myc Activity | Human AML MV4-11 | ≤0.3 µM | [4] |

| hIL-6 mRNA Transcription | - | ≤0.3 µM | [4] |

| Tetra-acetylated Histone H4 binding to BRD4 Bromodomain 1 | - | ≤0.3 µM | [4] |

Core Cellular Pathways Affected by this compound

Based on its mechanism as a BET inhibitor, this compound is predicted to impact several critical cellular signaling pathways primarily through the transcriptional regulation of key downstream genes.

The c-Myc Oncogenic Pathway

The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. In many cancers, including acute myeloid leukemia (AML), MYC expression is driven by BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors lead to a rapid downregulation of MYC transcription.[5][6] This subsequently triggers cell cycle arrest, cellular senescence, and apoptosis.[5][7] The known inhibitory effect of this compound on c-Myc activity in AML cells underscores this as a primary pathway of its anti-cancer effects.[4]

This compound inhibits BRD4, downregulating MYC and inducing apoptosis.

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory cytokines such as IL-6.[3] The demonstrated ability of this compound to inhibit hIL-6 mRNA transcription suggests its role in modulating the NF-κB signaling cascade, giving it potential as an anti-inflammatory agent.[4]

This compound disrupts BRD4-NF-κB interaction, reducing inflammation.

Experimental Protocols

Detailed methodologies for key assays used to characterize BET inhibitors like this compound are provided below. These are generalized protocols based on standard practices in the field.

BRD4 Bromodomain Binding Assay (TR-FRET)

This assay quantifies the ability of an inhibitor to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.

Materials:

-

Europium-labeled BRD4 Bromodomain 1 (Donor)

-

Biotinylated tetra-acetylated Histone H4 peptide (Acceptor Substrate)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (this compound)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the Europium-labeled BRD4 bromodomain and the biotinylated histone H4 peptide to each well.

-

Incubate at room temperature for 30 minutes.

-

Add 4 µL of a solution containing Streptavidin-APC to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 620 nm. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.

Workflow for the TR-FRET based BRD4 binding assay.

c-Myc Activity Assay in AML Cells

This protocol describes a method to measure the effect of this compound on c-Myc transcriptional activity in a relevant cell line.

Materials:

-

MV4-11 human AML cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cell lysis buffer

-

Nuclear extraction kit

-

c-Myc transcription factor activity assay kit (ELISA-based)

-

Microplate reader

Procedure:

-

Culture MV4-11 cells to a density of approximately 1x10^6 cells/mL.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).

-

Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the c-Myc ELISA-based activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with a c-Myc consensus binding site oligonucleotide.

-

Detect bound c-Myc using a specific primary antibody followed by an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at 450 nm.

-

Calculate the percentage of c-Myc activity relative to the vehicle-treated control and determine the IC50 value.

hIL-6 mRNA Transcription Inhibition Assay (RT-qPCR)

This method quantifies the change in hIL-6 mRNA levels in response to this compound treatment.

Materials:

-

A suitable human cell line that expresses IL-6 upon stimulation (e.g., macrophages stimulated with LPS)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for hIL-6 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4 hours) to induce IL-6 expression.

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for hIL-6 and the housekeeping gene.

-

Calculate the relative expression of hIL-6 mRNA normalized to the housekeeping gene using the ΔΔCt method.

-

Determine the IC50 value for the inhibition of hIL-6 mRNA transcription.

Conclusion

This compound is a potent BET inhibitor that primarily functions by disrupting the interaction of BRD4 with acetylated histones, leading to the transcriptional repression of key downstream target genes. The primary cellular pathways affected are the c-Myc oncogenic pathway and the NF-κB inflammatory pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology and inflammatory diseases. Further studies, including global gene expression profiling, will be crucial to fully elucidate the complete spectrum of cellular pathways modulated by this promising compound.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. raybiotech.com [raybiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. caymanchem.com [caymanchem.com]

- 7. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols: Preparation of Bet-IN-19 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of Bet-IN-19 stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.

Overview and Specifications

This compound is a small molecule inhibitor that targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[1] This action modulates the transcription of key oncogenes and inflammatory genes, such as c-myc and IL-6, making it a valuable tool for research in oncology and inflammation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Notes |

| Molecular Weight | 333.39 g/mol | - |

| Formula | C₁₉H₁₉N₅O | - |

| Appearance | Off-white to light yellow solid | - |

| Solubility in DMSO | 100 mg/mL (299.95 mM) | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is recommended.[2] |

| IC₅₀ (c-myc activity) | ≤0.3 µM (in MV4-11 cells) | [2] |

| IC₅₀ (hIL-6 mRNA) | ≤0.3 µM | [2] |

| IC₅₀ (BRD4 binding) | ≤0.3 µM | [2] |

| Storage Conditions | Duration | Notes |

| Powder | 3 years at -20°C | [3] |

| DMSO Stock Solution | 6 months at -80°C | [2][3] |

| DMSO Stock Solution | 1 month at -20°C | [2][3] |

Signaling Pathway of BET Inhibition

BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene promoters and enhancers, activating transcription. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes.

Figure 1. Mechanism of action for this compound as a BET inhibitor.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound powder (MW: 333.39 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Calibrated analytical balance and weighing paper

-

Pipettes and sterile tips

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.[2]

-

Weigh this compound: Accurately weigh out 1 mg of this compound powder.

-

Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

Volume (L) = 0.001 g / (333.39 g/mol * 0.010 mol/L) = 0.00029995 L

-

Volume (µL) = 299.95 µL

-

-

-

Dissolution: Add 299.95 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.[2]

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

-

Sonication (if necessary): If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Dilution of this compound Stock for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution for use in cellular experiments. It is critical to maintain the final DMSO concentration in the cell culture medium below 0.5% to prevent cytotoxicity.[3]

Procedure:

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution: Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in sterile cell culture medium.

-

Serial Dilutions: Perform subsequent serial dilutions from the intermediate stock using cell culture medium to achieve the desired final concentrations for your experiment.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[3]

-

Cell Treatment: Add the diluted this compound solutions and the vehicle control to your cell cultures.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a cell-based assay using a this compound DMSO stock solution.

Figure 2. General workflow for using this compound in cell-based assays.

Important Considerations

-

DMSO Hygroscopicity: DMSO is highly hygroscopic. Use newly opened or properly stored anhydrous DMSO to ensure maximum solubility of this compound.[2]

-

Compound Precipitation: When diluting the DMSO stock in aqueous solutions like cell culture media, perform the dilution in a stepwise manner to prevent the compound from precipitating.[3]

-

Safety Precautions: DMSO can facilitate the absorption of substances through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, when handling DMSO and this compound solutions.

-

Stability: Avoid multiple freeze-thaw cycles of the stock solution as this can affect its stability and efficacy.[3] Aliquoting is highly recommended.

References

Application Notes and Protocols for Assessing Bet-IN-19 Efficacy in Cell-Based Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Bet-IN-19, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor. This compound has been shown to inhibit the binding of tetra-acetylated histone H4 to the first bromodomain (BD1) of BRD4 and suppress the transcription of key oncogenes such as c-MYC and inflammatory cytokines like IL-6. The following assays are designed to confirm target engagement, elucidate downstream pathway modulation, and assess the functional cellular outcomes of this compound treatment.

Target Engagement Assays

Target engagement assays are crucial to verify that this compound interacts with its intended molecular target, BRD4, within a cellular context.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to BRD4 in live cells, providing a direct assessment of target engagement. The principle involves a bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein and a fluorescently labeled tracer that binds to the same bromodomain. A successful inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

Experimental Protocol:

-

Cell Line: HEK293 cells are commonly used for their high transfection efficiency.

-

Reagents:

-

pNLF1-BRD4 (BD1) Vector (for expressing NanoLuc®-BRD4 fusion protein)

-

FuGENE® HD Transfection Reagent

-

NanoBRET™ Tracer K-5

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

-

Procedure:

-

Prepare a transfection mix with the pNLF1-BRD4 (BD1) vector and FuGENE® HD in Opti-MEM™.

-

Seed HEK293 cells in a 96-well plate and transfect them with the mixture. Incubate for 24 hours.

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ Tracer K-5 and the this compound dilutions to the transfected cells.

-

Add the Nano-Glo® Substrate to generate the luminescent signal.

-

Measure the filtered luminescence at 450 nm and 610 nm using a luminometer.

-

Calculate the BRET ratio (610nm emission / 450nm emission) and plot the data to determine the IC50 value.

-

Data Presentation:

| Assay | Cell Line | Target | Expected IC50 |

| NanoBRET™ | HEK293 | BRD4 (BD1) | ≤ 0.3 µM |

Workflow Diagram:

Downstream Pathway Modulation Assays

These assays are designed to measure the effect of this compound on the expression of genes and proteins that are regulated by BET proteins.

c-MYC and IL-6 Gene Expression Analysis by qRT-PCR

This compound is known to suppress the transcription of the oncogene c-MYC and the inflammatory cytokine IL-6. Quantitative real-time PCR (qRT-PCR) can be used to quantify the changes in mRNA levels of these target genes upon treatment with this compound.

Experimental Protocol:

-

Cell Line: MV4-11 (human AML cell line) is a suitable model as it is known to be sensitive to BET inhibitors.

-

Reagents:

-

TRIzol™ Reagent for RNA extraction

-

High-Capacity cDNA Reverse Transcription Kit

-

PowerUp™ SYBR™ Green Master Mix

-

Primers for c-MYC, IL-6, and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Seed MV4-11 cells and treat them with various concentrations of this compound for 6-24 hours.

-

Extract total RNA using TRIzol™ reagent.

-

Synthesize cDNA using the reverse transcription kit.

-

Perform qRT-PCR using SYBR™ Green Master Mix and specific primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Data Presentation:

| Target Gene | Cell Line | Treatment Duration | Expected Outcome |

| c-MYC | MV4-11 | 6-24 hours | Dose-dependent decrease in mRNA levels |

| IL-6 | MV4-11 | 6-24 hours | Dose-dependent decrease in mRNA levels |

c-MYC Protein Expression Analysis by Western Blot

To confirm that the changes in gene expression translate to the protein level, Western blotting can be performed to detect c-MYC protein levels.

Experimental Protocol:

-

Cell Line: MV4-11

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-